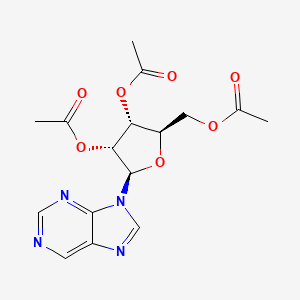
2',3',5'-Tri-O-acetylnebularine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-acetylnebularine is a modified nucleoside derived from nebulareine. It is known for its potential antiviral and anticancer properties. The compound has shown efficacy in inhibiting the growth of cancer cells and various viruses, including HIV and influenza .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetylnebularine is synthesized from nebulareine through a series of acetylation reactions. The process involves the protection of hydroxyl groups on the ribose moiety with acetyl groups. The reaction typically uses acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-acetylnebularine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-acetylnebularine undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl groups to yield nebulareine.
Oxidation: Formation of oxidized derivatives.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrolysis: Nebulareine.
Oxidation: Oxidized derivatives of nebulareine.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-acetylnebularine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication and cancer cell growth.
Medicine: Potential therapeutic agent for treating viral infections and cancer.
Industry: Utilized in the development of antiviral and anticancer drugs
Mecanismo De Acción
2’,3’,5’-Tri-O-acetylnebularine exerts its effects by inhibiting DNA synthesis and RNA transcription. This prevents the production of proteins necessary for cell multiplication, thereby inhibiting the growth of cancer cells and viruses. The compound targets viral enzymes and cellular pathways involved in nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Nebularine: The parent compound of 2’,3’,5’-Tri-O-acetylnebularine.
2’,3’,5’-Tri-O-acetyl-N6-(3-hydroxyphenyl)adenosine: Another acetylated nucleoside with similar antiviral properties.
Uniqueness
2’,3’,5’-Tri-O-acetylnebularine is unique due to its specific acetylation pattern, which enhances its stability and bioavailability compared to its parent compound, nebulareine. This modification also improves its efficacy in inhibiting viral replication and cancer cell growth .
Propiedades
Fórmula molecular |
C16H18N4O7 |
|---|---|
Peso molecular |
378.34 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
Clave InChI |
NJRFVTALBIPZNZ-IXYNUQLISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


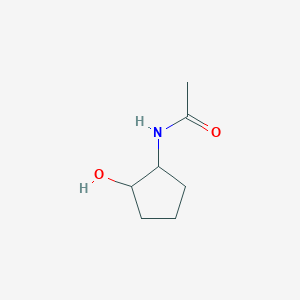
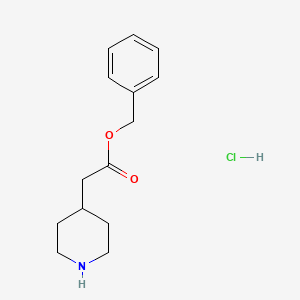
![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
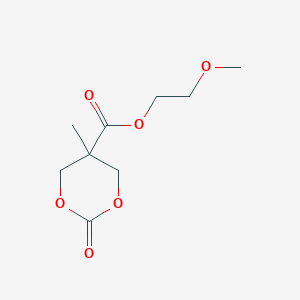
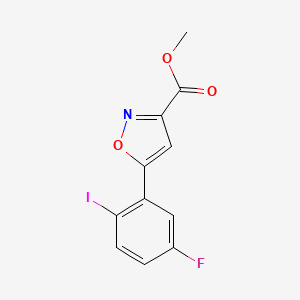
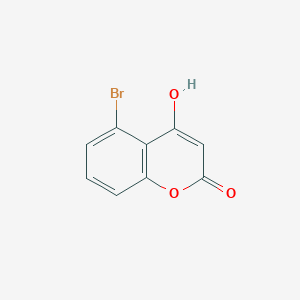
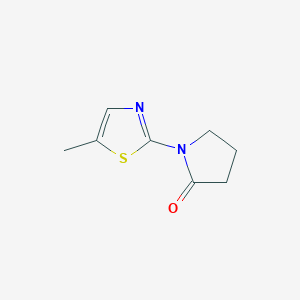
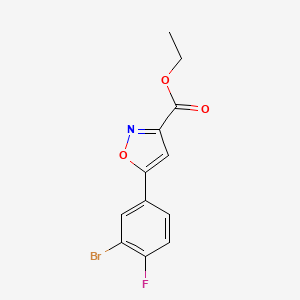
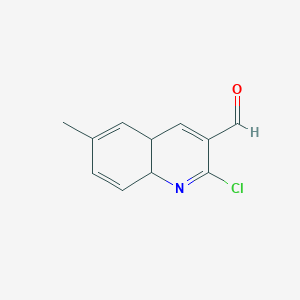
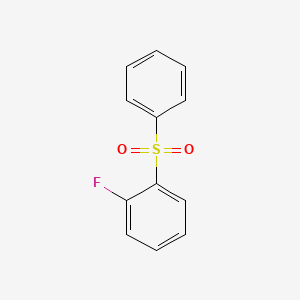
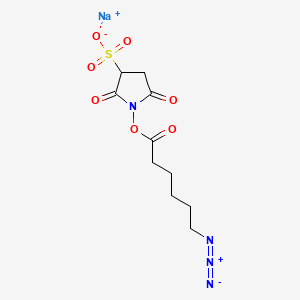
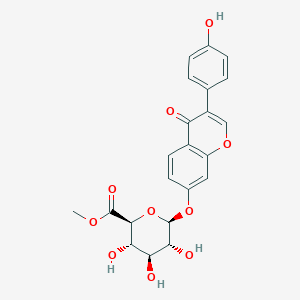

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
